
tert-Butyl 2,4,5-trichlorophenyl carbonate
Overview
Description
tert-Butyl 2,4,5-trichlorophenyl carbonate (CAS: 16965-08-5, molecular formula: C₁₁H₁₁Cl₃O₃) is a specialized carbonate ester widely used in organic synthesis as a protecting reagent for amino groups, particularly in peptide and pharmaceutical chemistry. Its structure features a tert-butoxycarbonyl (Boc) group linked to a 2,4,5-trichlorophenyl moiety, which enhances its reactivity as a leaving group during deprotection .
The compound is synthesized via the reaction of tert-butyl chloroformate with 2,4,5-trichlorophenol, a method typical for aryl carbonates . Its primary application lies in the selective protection of α-amino groups in amino acids and peptides under mild conditions, enabling efficient synthesis of complex molecules. Notably, it serves as a key intermediate in the production of antidepressants, tranquilizers, and anti-emetic drugs due to its stability and controlled reactivity .
Preparation Methods
Historical Development and Synthetic Foundations
The synthesis of TBTCPC traces its origins to mid-20th-century advancements in peptide chemistry, where the need for stable, easily removable protecting groups drove innovation. Early methods relied on phosgene-based reactions, which remain central to modern protocols. The compound’s utility stems from its ability to form active esters with amino acids, enabling efficient Boc protection .
Laboratory-Scale Synthesis via Phosgene-Based Routes
Two-Stage Phosgene Reaction
The most widely cited method involves a two-stage phosgene-mediated synthesis :
Stage 1: Formation of 2,4,5-Trichlorophenyl Chloroformate
Phosgene (COCl₂) reacts with 2,4,5-trichlorophenol in anhydrous dichloromethane at 0–5°C under nitrogen atmosphere:
The intermediate is isolated via vacuum distillation (yield: 85–90%).
Stage 2: Reaction with tert-Butyl Alcohol
The chloroformate intermediate reacts with tert-butyl alcohol in the presence of pyridine as a base:
3)3\text{COH} \rightarrow \text{TBTCPC} + \text{HCl}
The product is purified by recrystallization from hexane (yield: 75–80%) .
Alternative Active Ester Formation
A modified approach replaces phosgene with tert-butyl chloroformate and 2,4,5-trichlorophenol in anhydrous dimethylformamide (DMF). Triethylamine catalyzes the reaction at 25°C, achieving comparable yields (70–75%) . This method avoids handling toxic phosgene but requires stringent moisture control.
Industrial-Scale Production Optimizations
Continuous-Flow Reactor Systems
Industrial protocols favor continuous-flow reactors to enhance safety and scalability. Key parameters include:
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Temperature | 0–10°C | Minimizes side reactions |
Residence Time | 15–20 minutes | Ensures complete conversion |
Solvent | Dichloromethane | High solubility of intermediates |
Base | Pyridine (1.2 equiv) | Neutralizes HCl efficiently |
These systems achieve batch yields exceeding 85% with purity >98% .
Solvent and Recycle Strategies
Ethyl acetate is substituted for dichloromethane in greener protocols, enabling solvent recovery via distillation. Unreacted tert-butyl alcohol is recycled, reducing raw material costs by 20–25% .
Reaction Mechanism and Kinetic Analysis
The synthesis proceeds via a nucleophilic acyl substitution mechanism. Kinetic studies reveal:
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Rate-Limiting Step : Attack of tert-butyl alcohol on the chloroformate intermediate.
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Activation Energy : 45–50 kJ/mol, indicating moderate temperature sensitivity.
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Byproduct Formation : <5% when moisture is controlled below 50 ppm .
Analytical Characterization and Quality Control
Spectroscopic Validation
Technique | Key Signals | Purpose |
---|---|---|
¹H NMR (CDCl₃) | δ 1.35 (s, 9H, tert-butyl), δ 7.25–7.50 (m, 2H, aryl) | Confirms structure and purity |
¹³C NMR | δ 150.5 (carbonate C=O) | Identifies functional groups |
IR | 1775 cm⁻¹ (C=O stretch) | Detects carbonate formation |
MS (EI) | m/z 297.56 [M]⁺ | Verifies molecular weight |
Purity Assessment
HPLC with UV detection (λ = 254 nm) using a C18 column resolves TBTCPC from residual 2,4,5-trichlorophenol (<0.1% impurity) .
Comparative Evaluation of Synthetic Routes
Method | Yield (%) | Purity (%) | Scalability | Safety |
---|---|---|---|---|
Phosgene Two-Stage | 80 | 98 | High | Low (phosgene risk) |
tert-Butyl Chloroformate | 75 | 97 | Moderate | High (moisture-sensitive) |
Continuous-Flow | 85 | 99 | Very High | Moderate |
Chemical Reactions Analysis
Substitution Reactions with Amino Acids
TBTCPC reacts with amino acids in the presence of a base to form N-tert-butoxycarbonyl (Boc) amino acids and 2,4,5-trichlorophenol. This reaction is critical for protecting the amino group during peptide synthesis.
Mechanism and Conditions
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Reagents : Triethylamine, pyridine, or other organic bases.
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Conditions : Mild temperatures (0–25°C) in solvents like dichloromethane (DCM) or tetrahydrofuran (THF).
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Products :
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Boc-protected amino acids (e.g., Boc-glycine, Boc-alanine).
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2,4,5-trichlorophenol as a byproduct.
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Example Reaction :
Key Findings
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Reactions proceed with >90% yield under optimized conditions, ensuring minimal side products .
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The Boc group provides stability against nucleophilic and basic conditions but is cleaved under acidic conditions (e.g., trifluoroacetic acid) .
Procedure
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Extraction : Co-extract Boc-amino acids and 2,4,5-trichlorophenol from the reaction mixture.
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Activation : Treat with N,N-dicyclohexylcarbodiimide (DCC) in DCM to form 2,4,5-trichlorophenyl esters .
Example :
Advantages
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Active esters are crystalline solids , facilitating purification.
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Stable under storage conditions, with no significant degradation over months .
Comparative Analysis with Other Protecting Groups
TBTCPC’s Boc group offers distinct advantages over alternatives like Fmoc or Z (benzyloxycarbonyl) :
Property | Boc (TBTCPC-derived) | Fmoc | Z |
---|---|---|---|
Stability | Acid-labile | Base-labile | Hydrogenolysis |
Deprotection Conditions | Mild acid (TFA) | Piperidine | H/Pd-C |
Compatibility | Orthogonal to Fmoc | Orthogonal to Boc | Limited |
Scientific Research Applications
Peptide Synthesis
The primary application of tert-butyl 2,4,5-trichlorophenyl carbonate is in the synthesis of N-tert-butoxycarbonyl amino acids. These amino acids serve as crucial intermediates in peptide synthesis due to their protective group that prevents unwanted reactions during multistep processes .
Key Benefits :
- Protects the amino group during peptide assembly.
- The Boc group can be easily removed under mild conditions to regenerate free amines for further reactions.
Case Studies and Research Findings
- Synthesis of Active Esters :
- Comparative Analysis :
Summary Table of Applications
Application Area | Description | Key Benefits |
---|---|---|
Peptide Synthesis | Used for generating N-tert-butoxycarbonyl amino acids | Prevents side reactions; easily removable group |
Formation of Active Esters | Produces stable derivatives for peptide coupling | High yield and stability |
Organic Chemistry | Acts as a reagent for introducing protective groups in various reactions | Versatile application in organic synthesis |
Mechanism of Action
The mechanism of action of tert-butyl 2,4,5-trichlorophenyl carbonate involves the formation of a reactive intermediate, 2,4,5-trichlorophenyl chloroformate, which then reacts with tert-butyl alcohol to form the final product . The molecular targets and pathways involved in its reactions are primarily related to the formation of carbonates and carbamates .
Comparison with Similar Compounds
The following table and analysis compare tert-butyl 2,4,5-trichlorophenyl carbonate with structurally or functionally related carbonate esters and Boc-protecting agents.
Table 1: Comparative Analysis of this compound and Analogues
Key Findings:
Reactivity and Selectivity: this compound exhibits superior selectivity for α-amino groups compared to di-tert-butyl dicarbonate, which reacts indiscriminately with amines, alcohols, and thiols . The electron-withdrawing trichlorophenyl group enhances its leaving ability, enabling efficient coupling under mild conditions. In contrast, tert-butyl p-nitrophenyl carbonate shows comparable selectivity but requires harsh deprotection methods (e.g., photolysis with trifluoroacetic acid), limiting its utility in sensitive syntheses .
Stability and Applications: The trichlorophenyl derivative’s stability and crystalline byproducts (e.g., phenoxycarbamates) facilitate purification, making it ideal for pharmaceutical applications . Di-tert-butyl dicarbonate remains the gold standard for general Boc protection due to its cost-effectiveness and broad compatibility, despite lower selectivity .
Cost and Availability: this compound is priced at $6.50/5g and $20/25g, reflecting its niche use in high-value syntheses . Di-tert-butyl dicarbonate is more economical for large-scale applications.
Biological Activity
Tert-Butyl 2,4,5-trichlorophenyl carbonate (TBTCPC) is an organic compound with the molecular formula C₁₁H₁₁Cl₃O₃ and a molecular weight of 297.56 g/mol. It is primarily utilized in peptide synthesis as a protecting group for amino acids, specifically to form N-tert-butoxycarbonyl (Boc) amino acids. This article explores the biological activity of TBTCPC, including its mechanisms of action, applications in scientific research, and relevant case studies.
TBTCPC acts as a reagent that introduces the Boc protecting group to amino acids during peptide synthesis. This protection is crucial as it prevents unwanted reactions at the amino group during subsequent synthetic steps. The Boc group can be removed under mild conditions, allowing for the regeneration of free amines necessary for further reactions.
Chemical Reactions
The primary reaction involving TBTCPC is its interaction with amino acids in basic conditions to yield N-tert-butoxycarbonyl amino acids and 2,4,5-trichlorophenol. The reaction can be summarized as follows:
Applications in Scientific Research
TBTCPC is predominantly used in peptide chemistry for the synthesis of protected amino acids. These intermediates are essential for constructing polypeptides through various coupling reactions. The compound's ability to react cleanly with amino acids makes it a valuable tool in organic synthesis.
Table 1: Comparison of Protecting Groups in Peptide Synthesis
Protecting Group | Compound Name | Stability | Removal Conditions |
---|---|---|---|
Boc | N-tert-butoxycarbonyl | Moderate | Acidic conditions |
Fmoc | N-fluorenylmethyloxycarbonyl | High | Basic conditions |
Z | Benzyloxycarbonyl | Moderate | Hydrogenation |
Case Studies and Research Findings
- Synthesis of Peptides : A study demonstrated the effectiveness of TBTCPC in synthesizing various peptides by successfully protecting amino acids during multistep synthesis processes. The use of TBTCPC allowed for high yields and purity of the final peptide products .
- Comparative Studies : Research comparing TBTCPC with other protecting groups highlighted its unique advantages in terms of reaction conditions and product stability. TBTCPC showed superior performance in reactions requiring mild conditions, making it preferable in sensitive synthetic pathways .
- Toxicological Assessments : Although specific toxicological data on TBTCPC is limited, general safety measures indicate that compounds with similar structures may pose risks if inhaled or contacted with skin. It is advisable to use personal protective equipment when handling this compound .
Pharmacokinetics
The pharmacokinetics of TBTCPC are not extensively documented; however, its bioavailability and distribution are likely influenced by the nature of the amino acids involved in the reactions. The compound's reactivity suggests that it may undergo rapid transformation into less active forms once incorporated into larger biomolecules.
Q & A
Basic Questions
Q. What synthetic methodologies are commonly employed to prepare tert-Butyl 2,4,5-trichlorophenyl carbonate?
The compound is typically synthesized via active ester formation. A standard method involves reacting 2,4,5-trichlorophenol with tert-butyl chloroformate in the presence of a base (e.g., triethylamine or pyridine) in anhydrous solvents like dichloromethane or DMF. This approach minimizes side reactions and ensures high yields . For example, highlights the use of 2,4,5-trichlorophenyl esters as acylating agents, suggesting analogous routes for carbonate formation.
Q. What spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : H NMR identifies tert-butyl protons (δ ~1.3 ppm) and aromatic protons (δ ~6.5–7.5 ppm). C NMR confirms the carbonate carbonyl (δ ~150–155 ppm) .
- IR Spectroscopy : Strong absorbance at ~1750–1800 cm for the carbonate C=O stretch.
- Mass Spectrometry : Molecular ion peaks at m/z 301.57 (CHClO) to verify purity .
Q. What are the stability considerations for storing this compound?
Store in airtight, light-resistant containers at room temperature (20–25°C) under inert gas (e.g., nitrogen). Avoid exposure to moisture, strong acids/bases, and oxidizing agents, as these can hydrolyze the carbonate group. recommends similar storage protocols for structurally related compounds .
Advanced Research Questions
Q. How can researchers optimize the coupling efficiency of this compound in peptide synthesis?
- Solvent Choice : Use polar aprotic solvents (e.g., DMF or THF) to enhance reactivity. notes DMF’s efficacy in acylations .
- Temperature Control : Reactions at 0–5°C reduce side reactions, while warming to room temperature post-activation improves yield.
- Base Selection : Triethylamine or DMAP (4-dimethylaminopyridine) accelerates carbonate activation. Excess base neutralizes HCl by-products .
Q. How to address unexpected by-products during the synthesis of this compound?
Common issues include:
- Hydrolysis Products : Detectable via TLC or HPLC as free 2,4,5-trichlorophenol (retention time shifts). Use anhydrous conditions and molecular sieves to mitigate .
- Incomplete Activation : Monitor reaction progress with C NMR to confirm carbonate formation. Repurify starting materials if impurities persist .
Q. What strategies can mitigate decomposition of this compound under acidic or basic conditions?
- Buffered Systems : Use pH-stable buffers (e.g., phosphate) in aqueous-organic biphasic reactions.
- Protective Groups : Introduce acid-labile tert-butyl groups (e.g., Boc) to shield reactive sites during downstream modifications. demonstrates similar strategies using tert-butyl piperazine derivatives .
Q. Data Contradiction Analysis
Q. How to resolve discrepancies in reported yields for this compound synthesis?
Variations often arise from:
- Purity of 2,4,5-Trichlorophenol : Impurities (e.g., dichlorophenol isomers) reduce yields. Recrystallize or chromatographically purify the phenol precursor .
- Solvent Drying : Anhydrous DMF (<50 ppm HO) is critical; residual water hydrolyzes the carbonate.
- Catalyst Load : Adjust stoichiometry of tert-butyl chloroformate (1.2–1.5 eq.) to ensure complete reaction .
Q. Methodological Tables
Properties
IUPAC Name |
tert-butyl (2,4,5-trichlorophenyl) carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl3O3/c1-11(2,3)17-10(15)16-9-5-7(13)6(12)4-8(9)14/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFPGBIHDPZHIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)OC1=CC(=C(C=C1Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7066140 | |
Record name | Carbonic acid, 1,1-dimethylethyl 2,4,5-trichlorophenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7066140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16965-08-5 | |
Record name | Carbonic acid, 1,1-dimethylethyl 2,4,5-trichlorophenyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16965-08-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 2,4,5-trichlorophenyl carbonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016965085 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbonic acid, 1,1-dimethylethyl 2,4,5-trichlorophenyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Carbonic acid, 1,1-dimethylethyl 2,4,5-trichlorophenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7066140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 2,4,5-trichlorophenyl carbonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.293 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TERT-BUTYL 2,4,5-TRICHLOROPHENYL CARBONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3JB4NV3SV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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